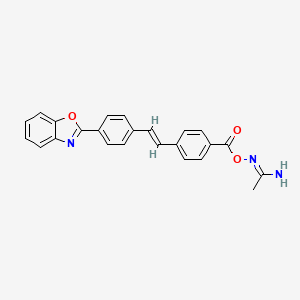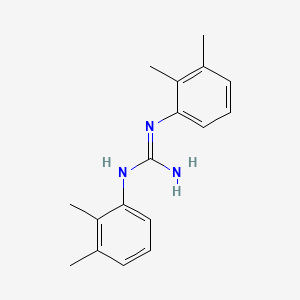
N,N'-Bis(dimethylphenyl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Bis(dimethylphenyl)guanidine is an organic compound that belongs to the class of guanidines. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications. This compound is particularly notable for its use in the rubber industry as an accelerator in the vulcanization process.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(dimethylphenyl)guanidine typically involves the reaction of aniline derivatives with cyanamides or thioureas. One common method is the reaction of N,N’-bis-tert-butoxycarbonylthiourea with aromatic amines in the presence of a base such as triethylamine and a catalyst like mercury(II) chloride in dichloromethane. The reaction proceeds through the formation of an intermediate, which is then deprotected to yield the desired guanidine compound .
Industrial Production Methods
Industrial production of N,N’-Bis(dimethylphenyl)guanidine often employs a one-pot synthesis approach. This method involves the reaction of N-chlorophthalimide, isocyanides, and amines to form N-phthaloylguanidines, which are then converted to the final product. This approach is advantageous due to its mild reaction conditions and high yields .
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Bis(dimethylphenyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding guanidine oxides.
Reduction: It can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Guanidine oxides.
Reduction: Aromatic amines.
Substitution: Halogenated aromatic compounds.
Applications De Recherche Scientifique
N,N’-Bis(dimethylphenyl)guanidine has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in the preparation of other guanidine derivatives.
Biology: Investigated for its potential as a DNA minor groove binder and kinase inhibitor.
Medicine: Explored for its potential therapeutic applications, including as an α2-noradrenaline receptor antagonist.
Industry: Widely used in the rubber industry as an accelerator in the vulcanization process.
Mécanisme D'action
The mechanism of action of N,N’-Bis(dimethylphenyl)guanidine involves its ability to form stable complexes with various substrates. In biological systems, it can interact with nucleic acids and proteins, influencing their structure and function. The compound’s high basicity allows it to act as a proton acceptor, facilitating various biochemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Diphenylguanidine: Another guanidine derivative used in the rubber industry.
N,N’-Diisopropylguanidine: Known for its use in organic synthesis as a strong base.
N,N’-Dicyclohexylguanidine: Used as a catalyst in polymerization reactions.
Uniqueness
N,N’-Bis(dimethylphenyl)guanidine is unique due to its specific structure, which imparts distinct properties such as high thermal stability and reactivity. Its ability to act as both a nucleophile and an electrophile makes it versatile in various chemical reactions, setting it apart from other guanidine derivatives .
Propriétés
Numéro CAS |
75535-12-5 |
|---|---|
Formule moléculaire |
C17H21N3 |
Poids moléculaire |
267.37 g/mol |
Nom IUPAC |
1,2-bis(2,3-dimethylphenyl)guanidine |
InChI |
InChI=1S/C17H21N3/c1-11-7-5-9-15(13(11)3)19-17(18)20-16-10-6-8-12(2)14(16)4/h5-10H,1-4H3,(H3,18,19,20) |
Clé InChI |
SQDYIZWEQGMDFO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)NC(=NC2=CC=CC(=C2C)C)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


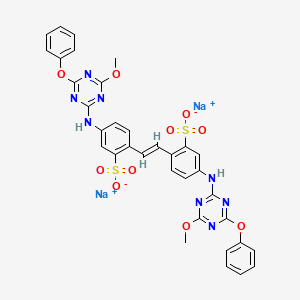
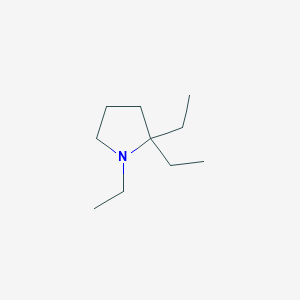
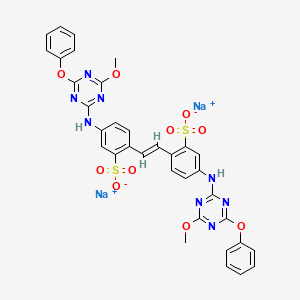


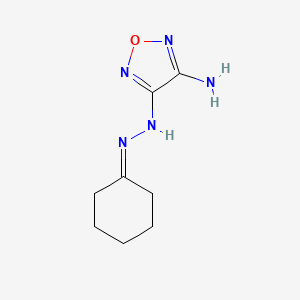
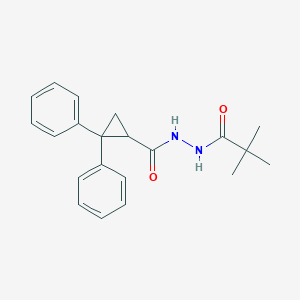
![4-[5-[(E)-2-carboxy-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethenyl]furan-2-yl]benzoic acid](/img/structure/B14156381.png)
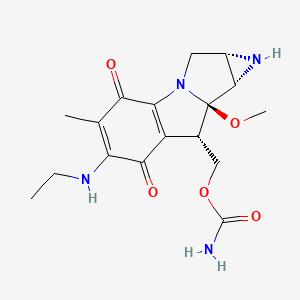
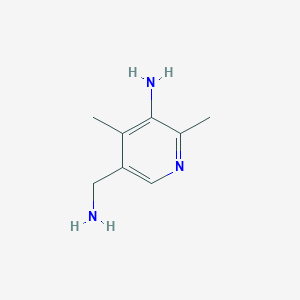
![3-[(2-Methylpropyl)sulfanyl]-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B14156391.png)
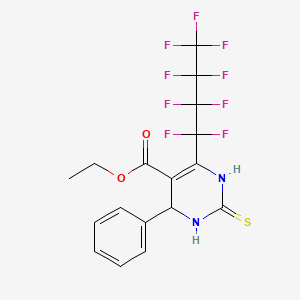
![2,3-Dimethyl-1-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]pyridinium](/img/structure/B14156406.png)
